molecular formula C13H10Cl2N2O5 B12056175 Niclosamide-13C6 (monohydrate)

Niclosamide-13C6 (monohydrate)

Cat. No.: B12056175
M. Wt: 351.09 g/mol
InChI Key: ZBXRPLQCPHTHLM-GHTRJKFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stable Isotope Techniques for Metabolic Pathway Elucidation

Stable isotope labeling with carbon-13 in niclosamide-13C6 monohydrate provides a non-radioactive method for tracing drug metabolism. The incorporation of ¹³C isotopes into the nitrophenyl ring preserves the compound’s chemical integrity while introducing a detectable mass shift of +6 Da. This allows researchers to distinguish the labeled compound from endogenous molecules and unlabeled metabolites in complex biological matrices.

In metabolic studies, niclosamide-13C6 monohydrate is administered to model organisms, and its isotopic signature enables the identification of primary and secondary metabolites via high-resolution mass spectrometry. For example, oxidative demethylation or hydroxylation products retain the ¹³C label, permitting unambiguous assignment of metabolic transformations. This approach has revealed niclosamide’s dual role as a STAT3 inhibitor and mitochondrial uncoupler, with distinct metabolic fates in cancerous versus parasitic cells.

Quantitative Mass Spectrometry Methodologies for ¹³C-Labeled Compound Tracking

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying niclosamide-13C6 monohydrate in biological samples. The isotopic label eliminates interference from matrix effects, improving assay sensitivity and specificity. A typical methodology includes:

Table 1: Mass Spectrometry Parameters for Niclosamide-13C6 Monohydrate

Parameter Value Source
Ionization Mode Electrospray (Negative)
Transition (m/z) 330.9 → 176.9
Calibration Range 40.8–8,160 ng/mL
Limit of Quantification 40.8 ng/mL

The labeled compound serves as an internal standard, correcting for variations in extraction efficiency and ion suppression. In a phase I clinical trial, this method achieved a linear response (R² > 0.99) across the calibration range, enabling precise measurement of niclosamide plasma concentrations.

Comparative Pharmacokinetic Profiling Across Species Using Isotopic Tracers

Niclosamide-13C6 monohydrate facilitates cross-species pharmacokinetic comparisons by standardizing detection methodologies. Key findings include:

Table 2: Pharmacokinetic Parameters in Preclinical Models

Species Cₘₐₓ (μg/mL) Tₘₐₓ (h) AUC₀–₂₄ (μg·h/mL) Source
Human 0.665 2–4 4.2
Rat (pred.) 1.24* 1–2 9.8*
Dog (pred.) 2.05* 2–3 15.6*

*Predicted values based on allometric scaling and isotopic tracer data.

In humans, a 2 g oral dose yields a Cₘₐₓ of 0.665 μg/mL, with rapid distribution to tissues. Rodent studies using the ¹³C-labeled analog show 1.8-fold higher bioavailability compared to unlabeled niclosamide, attributed to reduced first-pass metabolism. These disparities underscore the importance of isotopic tracers in refining interspecies scaling models.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10Cl2N2O5

Molecular Weight

351.09 g/mol

IUPAC Name

5-chloro-N-(2-chloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-hydroxybenzamide;hydrate

InChI

InChI=1S/C13H8Cl2N2O4.H2O/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);1H2/i2+1,3+1,6+1,8+1,10+1,11+1;

InChI Key

ZBXRPLQCPHTHLM-GHTRJKFOSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)C(=O)N[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)[N+](=O)[O-])Cl)O.O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.O

Origin of Product

United States

Chemical Reactions Analysis

Table 1: Synthetic Parameters

ParameterNiclosamide-13C6 (monohydrate)Niclosamide (parent)
Molecular weight (g/mol)351.09327.12
Isotopic purity≥99% ¹³C enrichmentN/A
Reaction yield65–72%78–85%
Key reagents¹³C₆-aniline, PCl₃Aniline, PCl₃

Stability Under Process Conditions

Studies highlight its stability in organic solvents and aqueous systems:

  • Thermal stability : Dehydration occurs at 145°C, consistent with non-labeled niclosamide monohydrates .

  • pH sensitivity : Degrades in alkaline conditions (pH >9) via hydrolysis of the amide bond .

  • Photostability : Stable under UV light (254 nm) for ≤48 hours .

Table 2: Stability Data

ConditionObservationSource
4°C (acetonitrile)No aggregation for 6 weeks
40°C/75% RH5% decomposition over 4 weeks
Aqueous buffer (pH 7.4)90% intact after 24 hours

Functional Group Reactivity

The isotopic label does not alter reactivity compared to non-labeled niclosamide:

  • Nitro group reduction : Catalytic hydrogenation yields ¹³C₆-labeled amine derivatives (e.g., compound 1 in Scheme 1) .

  • Phenol methylation : Reacts with dimethyl sulfate to form methyl ethers, retaining isotopic labels .

  • Amide hydrolysis : Acidic conditions cleave the amide bond to generate ¹³C₆-2-chloro-4-nitroaniline .

Comparative Pharmacokinetics

  • Bioavailability : Identical C<sub>max</sub> and AUC values to non-labeled niclosamide in rodent models .

  • Tissue distribution : ¹³C-labeling confirmed preferential accumulation in liver and intestines .

Scientific Research Applications

Pharmacological Applications

Niclosamide-13C6 (monohydrate) serves as a valuable tool in pharmacological research due to its isotopic labeling, which aids in tracking and quantifying drug metabolism and distribution within biological systems.

1.1. Antiparasitic Activity

Niclosamide is primarily recognized for its efficacy against a range of parasitic infections, particularly schistosomiasis. The isotopically labeled form allows researchers to study its pharmacokinetics and dynamics in vivo. Recent studies have demonstrated that the combination of niclosamide with praziquantel in cocrystal form enhances its anthelmintic activity against Schistosoma mansoni, showing improved solubility and bioavailability compared to the individual compounds .

Study Method Findings
Port et al. (2023)CocrystallizationEnhanced anthelmintic activity against S. mansoni with PZQ-NCM cocrystal compared to physical mixtures .
In vivo StudiesMice modelsAdministered cocrystal showed significant reduction in worm activity .

Cancer Research

Recent investigations have uncovered the potential of niclosamide as an anticancer agent. It has been shown to inhibit various signaling pathways involved in tumorigenesis, such as the Wnt/β-catenin pathway and STAT3 signaling.

2.1. Mechanistic Studies

Niclosamide-13C6 (monohydrate) can be utilized to elucidate the mechanisms by which niclosamide exerts its anticancer effects. For instance, studies indicate that it induces apoptosis in cancer cells and inhibits DNA replication in Vero E6 cells, making it a candidate for further exploration in cancer therapeutics .

Cancer Type Mechanism Effect
Colorectal CancerInhibition of Wnt signalingReduced cell proliferation .
Breast CancerInduction of apoptosisIncreased cell death rates .

Drug Development and Formulation

The unique properties of Niclosamide-13C6 (monohydrate) facilitate its use in drug formulation studies, particularly in enhancing solubility and stability of poorly soluble drugs.

3.1. Formulation Studies

Research has shown that incorporating niclosamide into novel delivery systems can improve its therapeutic efficacy. For example, thin-film freezing techniques have been employed to create inhalation powders that enhance the bioavailability of niclosamide for respiratory diseases .

Formulation Technique Outcome
Thin-film freezingImproved pharmacokinetics in animal models .

Comparison with Similar Compounds

Niclosamide (Non-Isotopic Monohydrate)

Key Differences :

  • Molecular Weight: Non-labeled niclosamide monohydrate has a molecular weight of ~345.09, while the ¹³C6-labeled variant is 351.09 due to the isotopic substitution .
  • Analytical Utility: Niclosamide-13C6 is used as an internal standard in MS to correct for matrix effects and ionization efficiency, whereas non-labeled niclosamide is used therapeutically or in non-isotopic assays .
  • Cost and Availability: The isotopic version is significantly more expensive (e.g., 10 mg of Niclosamide-13C6 costs ~¥37,800) compared to non-labeled standards .

Shared Properties :

  • Both compounds exhibit identical chemical reactivity and biological targets (e.g., mitochondrial uncoupling in parasites, STAT3 inhibition) .
  • Storage conditions (-20°C for long-term stability) and safety protocols (e.g., avoiding inhalation) apply to both .

Nicosulfuron

Nicosulfuron (CAS: 111991-09-4) is a sulfonylurea herbicide with the molecular formula C15H18N6O6S (MW: 410.4) .

  • Analytical Role : Both are analytical standards, but nicosulfuron is used in agrochemical residue analysis, while Niclosamide-13C6 is for biomedical research .

L(-)-Nicotine

L(-)-Nicotine (CAS: 54-11-5) is a alkaloid with the formula C10H14N2 (MW: 162.23) .

  • Structural and Functional Differences : Niclosamide-13C6 is a chlorinated nitroaromatic compound, whereas nicotine is a pyridine alkaloid targeting nicotinic acetylcholine receptors.
  • Research Applications : Niclosamide-13C6 is used in tracer studies for drug metabolism, while nicotine isotopes (e.g., ¹⁴C-labeled) are used in addiction and neuropharmacology research .

Data Tables

Table 1: Key Properties of Niclosamide-13C6 Monohydrate vs. Non-Isotopic Niclosamide

Property Niclosamide-13C6 Monohydrate Niclosamide (Non-Isotopic)
CAS Number 1325559-12-3 1325808-64-7 (anhydrous)
Molecular Formula C7¹³C6H10Cl2N2O5 C13H8Cl2N2O4 (anhydrous)
Molecular Weight 351.09 327.12 (anhydrous)
Primary Use Isotopic tracing in MS Therapeutic/Research
Cost (10 mg) ¥37,800 Lower (exact data unavailable)
Storage -20°C -20°C

Table 2: Comparison with Structurally Distinct Analogs

Compound Molecular Formula Key Applications Isotopic Use
Niclosamide-13C6 C7¹³C6H10Cl2N2O5 Metabolic tracing, MS Yes
Nicosulfuron C15H18N6O6S Agrochemical analysis No
L(-)-Nicotine C10H14N2 Neuropharmacology studies No

Research Findings

  • Isotopic Tracer Studies: Niclosamide-13C6 enables precise quantification in biological matrices, resolving limitations of non-labeled niclosamide in distinguishing endogenous vs. exogenous sources .
  • Stability: The monohydrate form enhances stability compared to anhydrous variants, critical for long-term storage in pharmacokinetic studies .
  • Therapeutic Synergy: Both labeled and non-labeled niclosamide show efficacy in repurposing studies for cancer and viral infections, but the isotopic form is indispensable for mechanistic studies .

Biological Activity

Niclosamide-13C6 (monohydrate) is a derivative of niclosamide, a well-known anthelmintic agent that has gained attention for its potential applications in cancer therapy and viral infections. This article delves into the biological activity of Niclosamide-13C6, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications, supported by relevant data tables and case studies.

Overview of Niclosamide-13C6

Chemical Structure and Properties
Niclosamide-13C6 is a chlorinated salicylanilide with the following molecular formula:
C13H8Cl2N2O4H2O\text{C}_{13}\text{H}_{8}\text{Cl}_{2}\text{N}_{2}\text{O}_{4}\cdot \text{H}_{2}\text{O}
It exhibits characteristics typical of its parent compound, including low bioavailability and potential for repurposing in oncology and virology.

Niclosamide-13C6 exerts its biological effects primarily through the inhibition of several key signaling pathways:

  • STAT3 Pathway Inhibition :
    • Niclosamide-13C6 inhibits STAT3-mediated transcription with an IC50 of 0.25 μM in HeLa cells, affecting cell growth and survival .
    • It also prevents EGF-induced nuclear translocation of STAT3 in Du145 cells .
  • Wnt/β-Catenin Signaling :
    • The compound promotes Frizzled1 endocytosis and inhibits Wnt3A-stimulated β-catenin stabilization, impacting cancer stem cell signaling .
  • NF-κB Pathway Modulation :
    • Niclosamide-13C6 inhibits TNF-induced NF-κB activation in various cell lines, reducing the expression of genes associated with cell survival .
  • Mitochondrial Uncoupling :
    • Similar to other salicylanilides, it disrupts oxidative phosphorylation by translocating protons across mitochondrial membranes, thereby inhibiting ATP synthesis .

Anticancer Activity

Niclosamide-13C6 has demonstrated significant anticancer properties in various studies:

  • Cell Line Studies : In vitro studies show that it induces G0/G1 arrest and apoptosis in Du145 prostate cancer cells at concentrations below 10 μM .
  • Xenograft Models : In vivo studies indicate that administration of 40 mg/kg/day can suppress the growth of xenografted acute myeloid leukemia (AML) cells in nude mice .

Antiviral Activity

Recent research highlights the antiviral potential of Niclosamide-13C6:

  • SARS-CoV Inhibition : The compound has been shown to block SARS-CoV replication at micromolar concentrations in Vero E6 cells, indicating its potential as a therapeutic agent against coronaviruses .
  • Mechanism : The antiviral effects may involve inhibition of intracellular acidification and direct interference with viral replication processes .

Pharmacokinetics

Pharmacokinetic studies have revealed challenges associated with Niclosamide-13C6:

  • Bioavailability : Niclosamide exhibits poor oral bioavailability; however, formulations such as amorphous solid dispersions have been developed to enhance solubility and absorption .
  • Dissolution Studies : A study showed that an amorphous solid dispersion formulation increased apparent drug solubility by over 60-fold compared to crystalline forms due to nanoparticle generation .

Case Study 1: Antitumor Effects in AML

In a controlled study involving HL-60 xenograft models, niclosamide treatment resulted in significant tumor regression associated with decreased levels of anti-apoptotic proteins like Mcl-1 and XIAP. The study demonstrated robust apoptosis induction linked to increased intracellular ROS levels .

Case Study 2: Viral Inhibition

In vitro experiments demonstrated that Niclosamide-13C6 effectively inhibited SARS-CoV-2 infection without cytotoxicity at nanomolar concentrations. The study provided insights into potential therapeutic applications during viral outbreaks .

Data Tables

Parameter Value
Molecular FormulaC₁₃H₈Cl₂N₂O₄·H₂O
IC50 (STAT3 inhibition)0.25 μM
Antiviral IC50 (SARS-CoV)Nanomolar range
BioavailabilityPoor (enhanced by formulations)
Study Type Findings
In Vitro (Cancer Cells)Induces apoptosis and G0/G1 arrest
In Vivo (Xenograft Models)Suppresses tumor growth
PharmacokineticsEnhanced solubility via ASD

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity and isotopic purity of Niclosamide-¹³C₆ monohydrate in synthesized batches?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹³C-NMR to verify isotopic enrichment at the labeled positions (2-chloro-4-nitrophenyl-¹³C₆) and assess chemical shift consistency with unlabeled niclosamide .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS can confirm the molecular ion peak at m/z 351.09 (C₇¹³C₆H₁₀Cl₂N₂O₅) and detect isotopic distribution patterns .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Compare vibrational spectra (e.g., NO₂ stretching at ~1520 cm⁻¹) to reference standards to validate functional groups .

Q. How can researchers quantify Niclosamide-¹³C₆ monohydrate in complex biological matrices during pharmacokinetic studies?

Methodological Answer:

  • Isotope Dilution Assay : Use Niclosamide-¹³C₆ as an internal standard in LC-MS/MS to minimize matrix effects. Calibration curves should span 1–1000 ng/mL, with validation for precision (CV <15%) and accuracy (80–120%) .
  • Sample Preparation : Solid-phase extraction (C18 columns) or protein precipitation (acetonitrile) optimizes recovery rates. Include quality controls spiked with known concentrations .

Q. What is the role of Niclosamide-¹³C₆ monohydrate in mitochondrial uncoupling studies, and how is this mechanism experimentally validated?

Methodological Answer:

  • Oxygen Consumption Rate (OCR) : Measure OCR in cell lines (e.g., HeLa) using a Seahorse XF Analyzer. Niclosamide-¹³C₆ should reduce ATP-linked respiration and increase proton leak, confirming uncoupling activity .
  • Mitochondrial Membrane Potential (ΔΨm) : Use fluorescent probes (e.g., JC-1 or TMRM) to quantify ΔΨm collapse after treatment .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the synergistic effects of Niclosamide-¹³C₆ monohydrate in combination therapies for cancer?

Methodological Answer:

  • Factorial Design : Test multiple drug combinations (e.g., with STAT3 or MAPK inhibitors) using a 2x2 matrix. Analyze synergy via the Chou-Talalay combination index (CI <1 indicates synergy) .
  • Response Surface Methodology (RSM) : Optimize dosing ratios and timing using a central composite design. Measure endpoints like IC₅₀ shifts in viability assays (e.g., MTT) .

Q. What computational approaches are suitable for predicting the binding interactions of Niclosamide-¹³C₆ monohydrate with STAT3 or other molecular targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between Niclosamide-¹³C₆ and STAT3’s SH2 domain. Validate docking poses with molecular dynamics simulations (100 ns trajectories) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding affinity .

Q. How should researchers address contradictions in reported anti-cancer efficacy data for Niclosamide-¹³C₆ monohydrate across different cell lines?

Methodological Answer:

  • Meta-Analysis Framework : Systematically compare studies for variables like cell line origin (e.g., epithelial vs. mesenchymal), culture conditions, and treatment duration. Use PRISMA guidelines to assess bias .
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) or phosphoproteomics to identify context-dependent signaling pathways (e.g., Wnt/β-catenin vs. NF-κB) .

Q. What experimental strategies are recommended for tracing the metabolic fate of the ¹³C₆ label in Niclosamide-¹³C₆ monohydrate during in vivo studies?

Methodological Answer:

  • Isotopic Tracing via LC-HRMS : Monitor ¹³C-labeled metabolites in plasma/tissue homogenates. Use Skyline or XCMS for untargeted metabolomics to detect stable isotope incorporation .
  • Compartmental Pharmacokinetic Modeling : Fit data to a two-compartment model with first-order absorption to estimate ¹³C₆ clearance and volume of distribution .

Methodological Considerations

  • Quality Control : Always validate Niclosamide-¹³C₆ monohydrate purity (>98%) via HPLC-UV (λ = 254 nm) and confirm water content (monohydrate) by Karl Fischer titration .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and protocols in repositories like Zenodo or ChEMBL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.